molecular formula C17H19N3O3S B2956478 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(m-tolyl)acetamide CAS No. 2034586-69-9

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(m-tolyl)acetamide

Cat. No.: B2956478
CAS No.: 2034586-69-9
M. Wt: 345.42
InChI Key: HOTYTOPEPHODQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(m-tolyl)acetamide is a heterocyclic acetamide derivative featuring a benzo[c][1,2,5]thiadiazole core modified with dimethyl and dioxido substituents. The acetamide moiety is linked to the 5-position of the thiadiazole ring, while the 2-(m-tolyl) group introduces aromatic and lipophilic characteristics.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-12-5-4-6-13(9-12)10-17(21)18-14-7-8-15-16(11-14)20(3)24(22,23)19(15)2/h4-9,11H,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTYTOPEPHODQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include derivatives with variations in the heterocyclic core, substituents, and functional groups. A comparative analysis is summarized in Table 1.

Table 1: Structural Comparison of Selected Analogs

Compound Name Core Structure Substituents Molecular Formula Molecular Weight
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(m-tolyl)acetamide (Target Compound) Benzo[c]thiadiazole 1,1-dioxide 1,3-dimethyl; 2-(m-tolyl)acetamide C₁₈H₁₈N₂O₃S ~354.4*
2-(Benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide Benzo[c]thiadiazole 1,1-dioxide 6-fluoro; 1,3-dimethyl; 2-(benzo[d][1,3]dioxol-5-yl)acetamide C₁₇H₁₆FN₃O₅S 393.4
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 4,5-dihydro-1,3,4-thiadiazole 4-acetyl; 5-(4-fluorophenyl); acetamide C₁₂H₁₂FN₃O₂S 281.3
N-(5-ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide Dihydro-1,3-thiazole 5-ethylamino; 3-hydroxy-5-nitro-benzofuran carbohydrazide C₁₅H₁₆N₄O₅S 364.4

Note: Molecular weight for the target compound is estimated based on structural similarity to .

  • Core Heterocycle: The target compound and its fluoro analog () share the benzo[c]thiadiazole 1,1-dioxide core, which enhances electron-withdrawing properties and stability compared to non-oxidized thiadiazoles (e.g., ) .
  • Substituent Effects : The m-tolyl group in the target compound increases lipophilicity relative to the benzo[d][1,3]dioxol-5-yl group in , which may improve membrane permeability but reduce aqueous solubility. Fluorine substitution () could enhance metabolic stability and binding affinity .
Physical and Chemical Properties
  • Hydrogen Bonding : The acetamide and dioxido groups in the target compound participate in hydrogen bonding, influencing crystal packing and solubility. Graph-set analysis () could predict its crystalline behavior .
  • Lipophilicity : The m-tolyl group (logP ~2.7) likely increases logP compared to the benzo[d][1,3]dioxol-5-yl group (logP ~1.9) in , impacting bioavailability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(m-tolyl)acetamide?

  • Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic reactions. For analogous thiadiazole-acetamide derivatives, cyclocondensation of thioamides or isothiocyanates with carboxylic acid derivatives under acidic conditions (e.g., concentrated H₂SO₄) is common. For example, intermediate N-substituted thioamides can be cyclized in DMF with iodine and triethylamine to form bicyclic thiadiazoles . Optimization of solvent (e.g., acetonitrile for fast kinetics) and catalyst selection (e.g., K₂CO₃ in dry acetone) is critical for yield improvement .

Q. How can spectroscopic techniques confirm the molecular structure and purity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic bands (e.g., C=O at ~1650–1670 cm⁻¹, S=O at ~1150–1250 cm⁻¹) to confirm functional groups .
  • NMR : Use ¹H/¹³C NMR to verify substituent integration (e.g., methyl groups at δ 1.91 ppm, aromatic protons at δ 7.20–7.94 ppm) and stereochemical environment .
  • Mass Spectrometry : High-resolution MS (e.g., FAB-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 384) and fragmentation patterns .
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages to validate purity (<0.3% deviation) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction intermediates or final product structures?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using software like SHELXL is essential for unambiguous structural confirmation. For example, co-crystals of intermediates (e.g., N-substituted thioacetamides) can be analyzed to verify bond lengths (e.g., C–S: ~1.75 Å) and dihedral angles, resolving ambiguities from spectral data. Challenges in isolating intermediates (e.g., failed recrystallization) require alternative crystallization solvents (e.g., acetic acid/water mixtures) .

Q. What strategies improve heterocyclization efficiency during synthesis?

  • Methodological Answer :

  • Reagent Selection : Use P₂S₅ or Lawesson’s reagent for thioamide-to-thiadiazole cyclization, though reactivity may vary with substituent electronic effects .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 15–20 min vs. hours) and improves yield for thermally sensitive intermediates .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics, while additives like Et₃N mitigate side reactions (e.g., hydrolysis) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins. For thiadiazole-acetamide hybrids, docking studies reveal key interactions (e.g., hydrogen bonding with active-site residues, π-π stacking with aromatic pockets). Validate models against experimental bioassay data (e.g., antimicrobial IC₅₀) to refine substituent selection .

Data Contradiction Analysis

Q. How to address discrepancies between calculated and observed elemental analysis results?

  • Methodological Answer :

  • Purification Steps : Repetitive recrystallization (e.g., DMF/acetic acid mixtures) removes impurities affecting C/H/N ratios .
  • Alternative Techniques : Use TLC (silica gel, chloroform:acetone 3:1) to monitor reaction progress and isolate byproducts .
  • Cross-Validation : Combine elemental analysis with XPS or EDX for non-C/H/N elements (e.g., S, Cl) .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Synthetic Protocols : Optimize heterocyclization using protocols from , and 18.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.